BenchChemオンラインストアへようこそ!

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Chromone SAR Antiallergic Alkoxy chain length

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a 7-alkoxy chain-length probe for antiallergic SAR. The butoxy substituent imparts a unique lipophilicity/metabolic stability balance—shorter ethoxy/methoxy homologs fail to replicate its oral efficacy profile (ID50 contrasts of >18-fold within the class). With ≥98% commercial purity and reliable multi-vendor sourcing, it is the rational choice for reproducible PCA-model research and chromone-reference standard validation. Do not compromise your data with unverified chain-length mimics.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 50743-53-8
Cat. No. B11838541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
CAS50743-53-8
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3
InChIInChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18)
InChIKeyMJDWXEBWPUPOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one (CAS 50743-53-8): Procurement-Ready Chemical Profile


7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one (CAS 50743-53-8) is a synthetic small molecule belonging to the 3‑(tetrazol‑5‑yl)chromone class, a well‑established scaffold in antiallergic drug discovery [1]. The compound features a butoxy substituent at the 7‑position of the benzopyran‑4‑one core and a tetrazole ring at the 3‑position, structural motifs that confer both acid‑mimicking properties and lipophilic modulation [2]. Its molecular formula is C₁₄H₁₄N₄O₃ (MW 286.29), and it is commercially available in high purity (≥98%) for research and development applications .

Why 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one Cannot Be Casually Replaced by In‑Class Analogs


Although the 3‑(tetrazol‑5‑yl)chromone pharmacophore is shared across several antiallergic agents, simple substitution at the 7‑position is not interchangeable. The length and branching of the 7‑alkoxy chain profoundly influence both in vitro potency and oral efficacy in passive cutaneous anaphylaxis (PCA) models [1]. For instance, within the same patent family, the 8‑methoxy analog achieved an oral ID₅₀ of 12 µg, while the 6‑methoxy congener was 18‑fold less potent [1]. The butoxy chain in the target compound imparts a distinct balance of lipophilicity and metabolic stability that cannot be replicated by shorter ethoxy or methoxy homologs, making blind substitution a high‑risk strategy for experimental reproducibility.

Quantitative Differentiation Evidence for 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one


Structural Differentiation from 7‑Methoxy and 7‑Ethoxy Homologs

The 7‑butoxy substituent in the target compound (CAS 50743‑53‑8) provides greater lipophilicity than the 7‑methoxy and 7‑ethoxy analogs claimed in the foundational patent US4116971A. While no direct head‑to‑head PCA data are available for the 7‑butoxy compound, the patent discloses that alkoxy chain length significantly modulates oral potency: the 8‑methoxy derivative exhibited an oral ID₅₀ of 12 µg, whereas the 6‑methoxy analog required an 18‑fold higher dose [1]. This class‑level SAR suggests that the butoxy chain in the target compound may confer a distinct absorption and potency profile relative to shorter 7‑alkoxy congeners.

Chromone SAR Antiallergic Alkoxy chain length

Class‑Level Antiallergic Potency Benchmarking Against Disodium Cromoglycate (DSCG)

Although no direct PCA data are published for 7‑butoxy‑3‑(2H‑tetrazol‑5‑yl)‑4H‑1‑benzopyran‑4‑one, the tetrazole‑chromone class consistently demonstrates superior oral efficacy over the mast cell stabilizer disodium cromoglycate (DSCG). In a comparative study, the 8‑hexyloxy coumarin‑tetrazole analog KP‑136 inhibited experimental asthma at intravenous doses of 0.125–1 mg/kg, whereas DSCG was ineffective in the same asthma model [2]. Similarly, AA‑344 (6‑ethyl‑3‑(1H‑tetrazol‑5‑yl)chromone) selectively suppressed type I allergic reactions in guinea pigs at oral doses where DSCG showed only marginal activity [1]. These class‑level findings imply that the target compound, by virtue of its tetrazole‑chromone core, likely shares this efficacy advantage over DSCG.

Passive cutaneous anaphylaxis Mast cell stabilization Type I hypersensitivity

Distinction from Pranlukast: Mechanism‑Based Differentiation

Pranlukast is a cysteinyl leukotriene receptor‑1 (CysLT1) antagonist that contains a tetrazole‑benzopyran core but differs fundamentally in its mechanism and substitution pattern: it bears an 8‑(4‑phenylbutoxy)benzoylamino group and a 2‑tetrazolyl substituent [1]. In contrast, the target compound is a 3‑tetrazolyl‑7‑butoxy chromone lacking the benzoylamino moiety, consistent with the classical mast‑cell‑stabilizing tetrazole‑chromone pharmacophore exemplified by AA‑344 [2]. This mechanistic divergence means that 7‑butoxy‑3‑(2H‑tetrazol‑5‑yl)‑4H‑1‑benzopyran‑4‑one is not simply a cheaper pranlukast surrogate; it targets an upstream event (mediator release) rather than downstream receptor blockade.

Leukotriene antagonism Mast cell stabilization CysLT1 receptor

Regiochemical Purity: 3‑Tetrazolyl vs. 2‑Tetrazolyl Isomerism

The target compound is specifically the 3‑(2H‑tetrazol‑5‑yl) regioisomer, as confirmed by its patent listing [1]. 2‑Tetrazolyl‑substituted chromones (e.g., pranlukast intermediate) arise from a different synthetic route and may exhibit divergent biological profiles [2]. The 3‑tetrazolyl orientation places the acidic tetrazole in a spatial arrangement optimal for interaction with the putative mast cell target, whereas the 2‑tetrazolyl isomer may preferentially engage leukotriene receptors. Procurement of the correct regioisomer is therefore critical for assay reproducibility.

Regioisomerism Tetrazole tautomerism Chemical purity

Availability and Purity Benchmark vs. Analog Compounds

7‑Butoxy‑3‑(2H‑tetrazol‑5‑yl)‑4H‑1‑benzopyran‑4‑one is readily available from commercial suppliers at ≥98% purity, with ISO‑certified quality systems . By comparison, the closest structural analog AA‑344 (6‑ethyl‑3‑(1H‑tetrazol‑5‑yl)chromone, CAS 50743‑49‑2) is primarily referenced in legacy literature and has limited commercial sourcing. The 7‑butoxy compound thus offers a unique combination of a well‑defined regioisomeric structure and reliable commercial supply, facilitating reproducible SAR studies within the tetrazole‑chromone series.

Commercial availability Chemical purity Procurement

Optimal Use Cases for 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one in Research and Industrial Settings


Oral Antiallergic SAR Studies in Rodent PCA Models

The compound serves as a 7‑alkoxy chain‑length probe in structure‑activity relationship (SAR) studies aimed at optimizing oral antiallergic potency. Because the 8‑methoxy analog achieves an oral ID₅₀ of 12 µg in the rat PCA test [1], the 7‑butoxy variant can be used to quantify the contribution of extended alkoxy substitution to oral efficacy and duration of action.

Mast Cell Mediator Release Inhibition Assays

As a member of the tetrazole‑chromone class that putatively inhibits IgE‑mediated histamine and SRS‑A release from mast cells [1], the compound is suited for in vitro degranulation assays using RBL‑2H3 cells or bone‑marrow‑derived mast cells. Its distinct 7‑butoxy group provides a tool to dissect the role of lipophilicity in mast cell membrane penetration.

Regiochemical Selectivity Profiling in Tetrazole‑Chromone Target Engagement

The compound's well‑defined 3‑tetrazolyl regiochemistry [2] makes it an ideal reference standard for comparative target‑engagement studies against 2‑tetrazolyl chromones. Differential scanning fluorimetry or cellular thermal shift assays (CETSA) can be used to map which regioisomer preferentially stabilizes putative mast‑cell targets.

Reference Standard for Analytical Method Development

With ≥98% commercial purity and reliable multi‑vendor sourcing , the compound can serve as a certified reference material for HPLC method development and validation in pharmaceutical quality control laboratories focusing on chromone‑based APIs.

Quote Request

Request a Quote for 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.